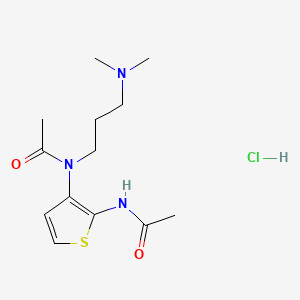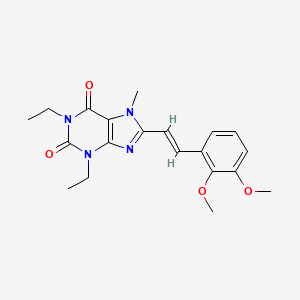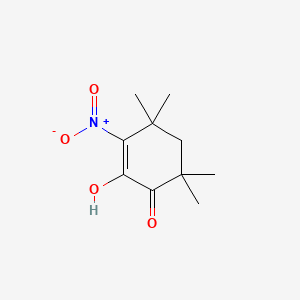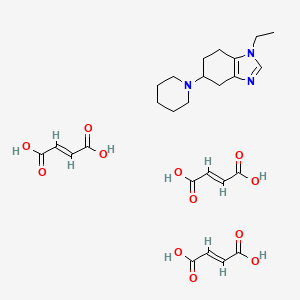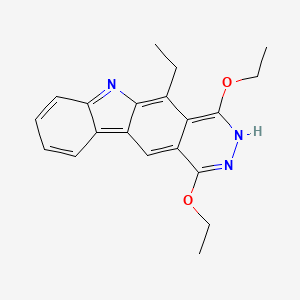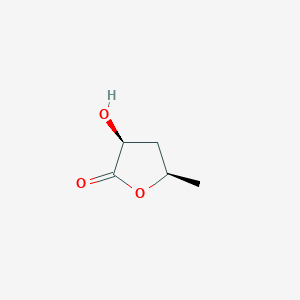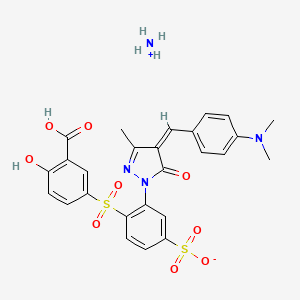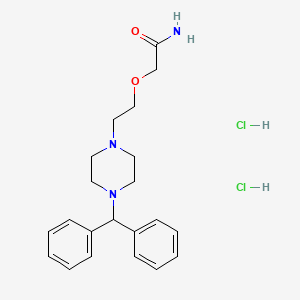
Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a diphenylmethyl group and an ethoxy linkage to an acetamide moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group using a Friedel-Crafts alkylation reaction. This involves the reaction of piperazine with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxy Linkage Formation: The next step involves the formation of the ethoxy linkage. This can be achieved by reacting the substituted piperazine with ethylene oxide under controlled conditions.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the ethoxy-substituted piperazine with acetic anhydride or acetyl chloride.
Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy linkage, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: It modulates the activity of neurotransmitter systems, potentially affecting the release and uptake of neurotransmitters like serotonin and dopamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide (DMA): A related compound used as a solvent in organic synthesis.
Acetylpiperazine: Another piperazine derivative with similar structural features.
Diphenhydramine: A compound with a diphenylmethyl group, used as an antihistamine.
Uniqueness
Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Propriétés
Numéro CAS |
83881-36-1 |
|---|---|
Formule moléculaire |
C21H29Cl2N3O2 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O2.2ClH/c22-20(25)17-26-16-15-23-11-13-24(14-12-23)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H2,22,25);2*1H |
Clé InChI |
IMPFZLMZRCBJTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





